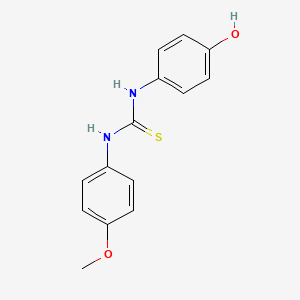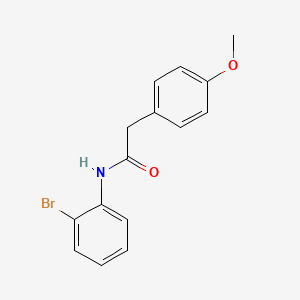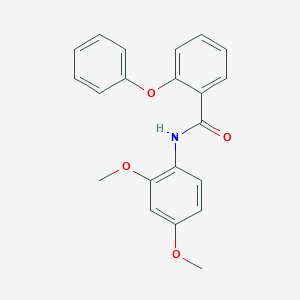
N-(2-methoxybenzyl)-2,2-diphenylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NBOMe compounds are a group of potent serotonin 5-HT2A receptor agonist hallucinogens . They are synthetic phenethylamine derivatives and have been associated with severe adverse reactions including deaths .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including those similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide, typically involves reactions of benzenesulfonyl chloride with different amines in the presence of suitable catalysts and conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 3,4-dimethoxy-N-(2-methoxybenzyl)benzenesulfonamide has been extensively studied using techniques such as X-ray crystallography, which provides detailed information on the arrangement of atoms within the molecule.
Chemical Reactions Analysis
NBOMe drugs undergo various chemical reactions, such as condensation to form Schiff bases, and can participate in photophysical and photochemical processes .
科学的研究の応用
Psychedelic Research
“N-(2-methoxybenzyl)-2,2-diphenylacetamide” is a part of a new series of compounds known as NBOMe-drugs . These drugs have been modified from mescaline derivative (2C phenethylamines) drugs by the introduction of a N-2-methoxybenzyl group . They are recognized for their potent psychedelic effects .
Neurotoxicity Studies
NBOMe drugs, including “N-(2-methoxybenzyl)-2,2-diphenylacetamide”, are used in neurotoxicity studies . These drugs exhibit concentration-dependent cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures . The NBOMe drugs present higher cytotoxicity than their counterparts, which correlates with the drug’s lipophilicity .
In Vitro Toxicity Profile
The in vitro toxicity profile of NBOMe drugs, including “N-(2-methoxybenzyl)-2,2-diphenylacetamide”, is being studied . Despite several reports highlighting cases of acute intoxication, with brain and liver toxicity, their toxicity profile is still poorly understood .
Study of Psychoactive Substances
Substituted phenethylamines including 2C (2,5-dimethoxyphenethylamines) and NBOMe (N-(2-methoxybenzyl)phenethylamines) drugs are potent psychoactive substances . “N-(2-methoxybenzyl)-2,2-diphenylacetamide” is one such NBOMe drug .
Neurochemical Effects
4-Bromo-2,5-dimethoxy-N-(2-methoxybenzyl)phenethylamine (25B-NBOMe) is a hallucinogen exhibiting high binding affinity for 5-HT 2A/C serotonin receptors . It is used to study the neurochemical effects of such substances .
Dopamine, Serotonin, Acetylcholine, and Glutamate Release
25B-NBOMe is used to investigate its effect on dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate release in the rat frontal cortex, striatum, and nucleus accumbens .
作用機序
Target of Action
N-(2-methoxybenzyl)-2,2-diphenylacetamide, also known as 25I-NBOMe, is a potent serotonin 5-HT 2A/2C receptor agonist . These receptors play a crucial role in the regulation of mood, cognition, and perception.
Mode of Action
25I-NBOMe acts as an agonist at the 5-HT 2A and 5-HT 2C receptors due to its high in vitro binding affinity for these receptors . This means it binds to these receptors and activates them, leading to increased serotonin signaling.
Biochemical Pathways
Upon activation of the 5-HT 2A/2C receptors, 25I-NBOMe affects the release of several neurotransmitters. Studies have shown changes in the release of dopamine (DA), serotonin (5-HT), acetylcholine (ACh), and glutamate . These neurotransmitters are involved in various biochemical pathways that regulate mood, cognition, and perception.
Pharmacokinetics
It is known that the compound penetrates animal brain tissue in a relatively slow manner . Peak drug concentrations were detected 30 and 60 min after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 h after administration .
Result of Action
The activation of 5-HT 2A/2C receptors by 25I-NBOMe leads to a variety of effects. Repeated administration of 25I-NBOMe decreased the response to a challenge dose of DA, 5-HT, and glutamatergic neurons in the frontal cortex as well as weakened the hallucinogenic activity in comparison to acute dose . Behavioral tests showed a motor activity reduction and memory deficiency in comparison to a single dose and induction of anxiety after the drug’s chronic and acute administration .
Action Environment
The action of 25I-NBOMe can be influenced by various environmental factors. For instance, the compound’s lipophilicity correlates with its cytotoxicity . This suggests that the compound’s action, efficacy, and stability could be influenced by factors such as pH and lipid content in the body.
Safety and Hazards
将来の方向性
Despite frequent recreational use, knowledge about the NBOMe drugs action and toxic and fatal consequences is still very limited . Thus, further investigation on the mechanism of action, chemical, pharmacological, and toxicological properties is needed to evaluate NBOMe drugs’ potential harmful effects .
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-2,2-diphenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2/c1-25-20-15-9-8-14-19(20)16-23-22(24)21(17-10-4-2-5-11-17)18-12-6-3-7-13-18/h2-15,21H,16H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVNAUHWJLODSEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202102 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-chlorobenzyl)thio]-5-ethoxy-1H-benzimidazole](/img/structure/B5702060.png)




![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-2-phenoxyacetamide](/img/structure/B5702069.png)

![1-[(4-isopropylphenyl)sulfonyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B5702083.png)

![N-[1,1-bis(trifluoromethyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B5702095.png)

![1H-indene-1,2,3-trione 2-[(2-chlorophenyl)hydrazone]](/img/structure/B5702122.png)
